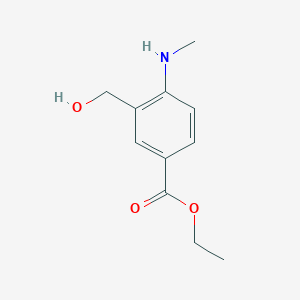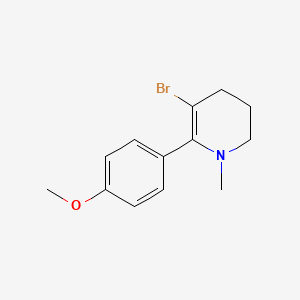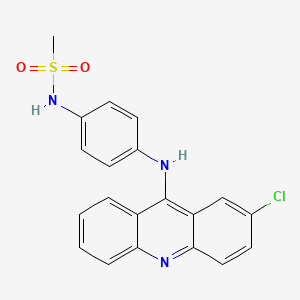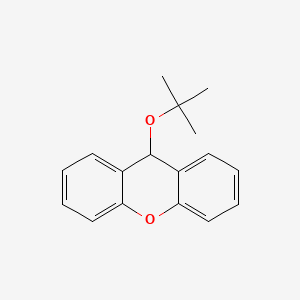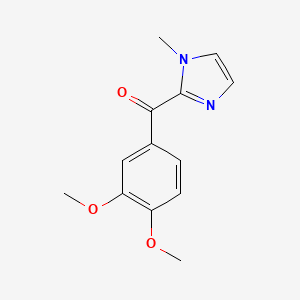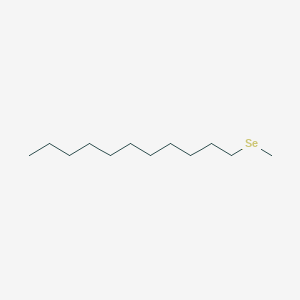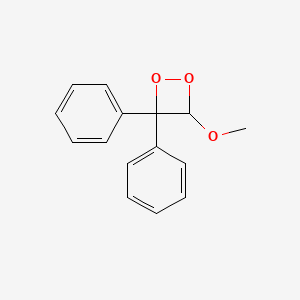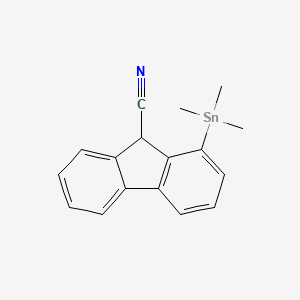
1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile is an organotin compound that features a fluorene backbone with a trimethylstannyl group and a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile typically involves the reaction of 9H-fluorene-9-carbonitrile with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution of the hydrogen atom on the fluorene ring with the trimethylstannyl group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydride) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and ligands are essential for Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Aryl or vinyl-substituted fluorenes.
Applications De Recherche Scientifique
1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The nitrile group can also participate in reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Trimethyltin chloride: Another organotin compound with similar reactivity but different applications.
Trimethylstannyl-substituted aromatic compounds: These compounds share the trimethylstannyl group but differ in their aromatic backbones.
Uniqueness: 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile is unique due to its specific combination of the fluorene backbone, trimethylstannyl group, and nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61347-35-1 |
|---|---|
Formule moléculaire |
C17H17NSn |
Poids moléculaire |
354.0 g/mol |
Nom IUPAC |
1-trimethylstannyl-9H-fluorene-9-carbonitrile |
InChI |
InChI=1S/C14H8N.3CH3.Sn/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;;;;/h1-7,14H;3*1H3; |
Clé InChI |
YFWQGPLXNJKFMA-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=CC2=C1C(C3=CC=CC=C23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



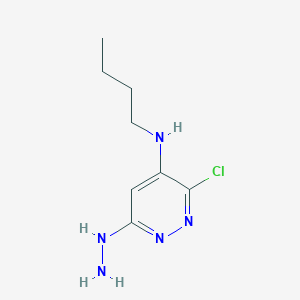
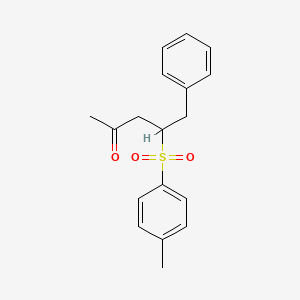
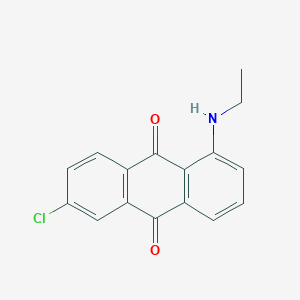
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
